molecular formula C15H28N2O3 B3027357 (R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-75-0

(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027357
CAS No.: 1286208-75-0
M. Wt: 284.39
InChI Key: OPJCHPYRQZORKN-GFCCVEGCSA-N
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Description

(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 3-position and a 2-ethylbutanoyl substituent at the 1-position of the pyrrolidine ring. This compound belongs to a class of intermediates critical in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics. Its structural design combines a rigid pyrrolidine scaffold with a lipophilic acyl group, which may enhance membrane permeability and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-ethylbutanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-6-11(7-2)13(18)17-9-8-12(10-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJCHPYRQZORKN-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124642
Record name Carbamic acid, N-[(3R)-1-(2-ethyl-1-oxobutyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-75-0
Record name Carbamic acid, N-[(3R)-1-(2-ethyl-1-oxobutyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(2-ethyl-1-oxobutyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ®-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.

    Attachment of the Ethylbutanoyl Moiety: The ethylbutanoyl group can be attached through an acylation reaction using ethylbutanoyl chloride and a suitable catalyst.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

®-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethylbutanoyl groups can be replaced by other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Substituent Effects

  • (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (): The 4-bromobenzyl group provides a bulky aromatic substituent, favoring interactions with hydrophobic binding pockets in enzymes or receptors. Bromine’s electronegativity may also facilitate halogen bonding .
  • (R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate (): The nitro and fluorine groups create strong electron-withdrawing effects, which could modulate the compound’s electronic profile and reactivity in subsequent functionalization steps .

Data Table: Comparative Analysis

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-ethylbutanoyl C15H27N2O3 283.4* High lipophilicity; intermediate in prodrug design
(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 4-bromobenzyl C16H23BrN2O2 355.3 Halogen bonding potential; used in kinase inhibitor synthesis
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate cyclobutyl C13H24N2O2 240.3 Low steric hindrance; improves reaction yields
(R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate 3-fluoro-2-nitrophenyl C15H20FN3O4 325.3 Electron-deficient aromatic system; precursor for electrophilic substitutions

*Calculated based on structural analogy.

Biological Activity

(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate is a compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role in modulating various biological pathways and its application in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C14H26N2O3C_{14}H_{26}N_{2}O_{3} with a molecular weight of approximately 270.37 g/mol. The structure features a pyrrolidine ring substituted with a tert-butyl group and an acyl group derived from 2-ethylbutanoic acid.

Preliminary studies suggest that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly influencing GABAergic and glutamatergic pathways. This modulation can potentially affect cognitive functions and mood regulation.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties, potentially reducing oxidative stress and apoptosis in neuronal cells.
  • Antimicrobial Activity : Some pyrrolidine derivatives have shown promising antimicrobial activity against various bacterial strains, making them candidates for further development as antibiotics.
  • Anti-inflammatory Properties : Initial findings suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Neuroprotective Potential

A study conducted on a related compound demonstrated significant neuroprotective effects in a model of oxidative stress. The compound was shown to reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting a potential application in neurodegenerative diseases.

Study 2: Antimicrobial Efficacy

In vitro testing against several bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL.

Data Table: Biological Activity Overview

Activity TypeEffect/OutcomeReference
NeuroprotectiveReduced oxidative stress-induced cell deathStudy 1
AntimicrobialMIC of 16 µg/mL against Gram-positive bacteriaStudy 2
Anti-inflammatoryInhibition of pro-inflammatory cytokines productionOngoing research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
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